
Angiogenesis inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 4 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as batch processing and continuous flow synthesis are commonly employed .
化学反应分析
Types of Reactions: Angiogenesis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure optimal results .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting angiogenesis and their potential therapeutic applications .
科学研究应用
Angiogenesis Inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of angiogenesis inhibition and developing new synthetic methods for similar compounds .
Biology: In biology, this compound is used to study the molecular pathways involved in angiogenesis and to develop new strategies for targeting these pathways in various diseases .
Medicine: In medicine, this compound is primarily used in cancer research and treatment. It has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and metastasis by blocking the formation of new blood vessels .
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-cancer drugs and therapies. Its unique properties make it a valuable tool for drug discovery and development .
作用机制
The mechanism of action of Angiogenesis Inhibitor 4 involves the inhibition of key molecular targets and pathways involved in angiogenesis.
Molecular Targets: The primary molecular targets of this compound include vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in promoting the growth of new blood vessels .
Pathways Involved: By inhibiting the VEGF pathway, this compound effectively blocks the signaling processes that lead to angiogenesis. This results in the suppression of tumor growth and metastasis, as the tumors are deprived of the necessary blood supply .
相似化合物的比较
Angiogenesis Inhibitor 4 is unique in its structure and mechanism of action compared to other angiogenesis inhibitors.
Similar Compounds: Some similar compounds include bevacizumab, sorafenib, and sunitinib, which also target the VEGF pathway but have different chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity for VEGF receptors, which enhances its efficacy and reduces potential side effects. Additionally, its unique chemical structure allows for modifications that can further improve its therapeutic potential .
属性
分子式 |
C27H30ClN5O5 |
|---|---|
分子量 |
540.0 g/mol |
IUPAC 名称 |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide |
InChI |
InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1 |
InChI 键 |
WOENTQIIKWUFEI-QGZVFWFLSA-N |
手性 SMILES |
C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
规范 SMILES |
C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


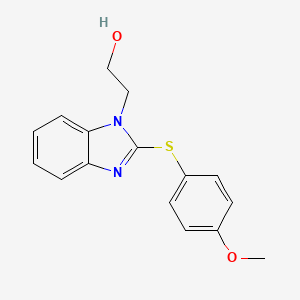
![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
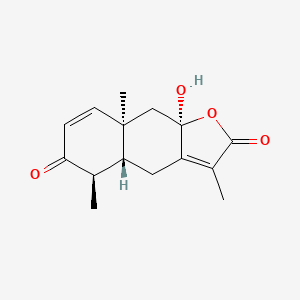

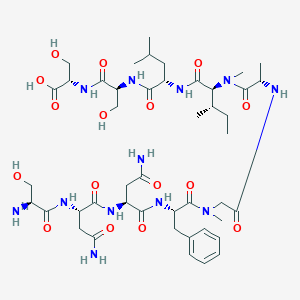

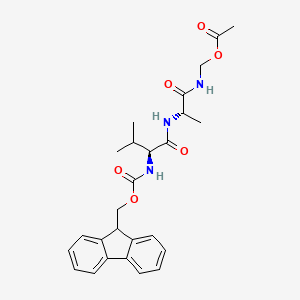
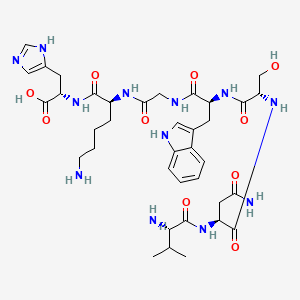
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)

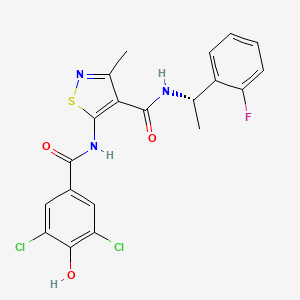
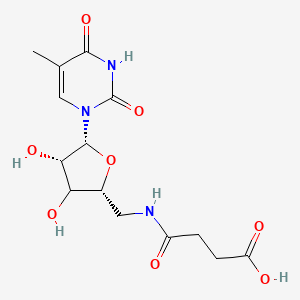
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

